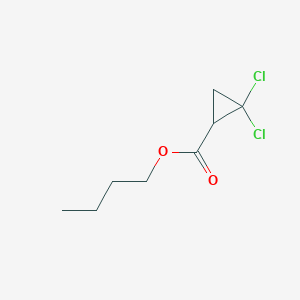
Butyl 2,2-dichlorocyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2,2-dichlorocyclopropanecarboxylate is an organic compound with the molecular formula C₈H₁₂Cl₂O₂ It is a derivative of cyclopropane, featuring two chlorine atoms and a butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2,2-dichlorocyclopropanecarboxylate typically involves the reaction of 2,2-dichlorocyclopropanecarboxylic acid with butanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,2-dichlorocyclopropanecarboxylic acid+butanol→butyl 2,2-dichlorocyclopropanecarboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product.
Chemical Reactions Analysis
Types of Reactions
Butyl 2,2-dichlorocyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to remove the chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,2-dichlorocyclopropanecarboxylic acid and butanol.
Reduction: Cyclopropanecarboxylate derivatives without chlorine atoms.
Scientific Research Applications
Butyl 2,2-dichlorocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which butyl 2,2-dichlorocyclopropanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and ester group play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butyl 2,2-dichlorocyclopropane-1-carboxylate
- Butyl 2,2-dichlorocyclopropane-2-carboxylate
- Butyl 2,2-dichlorocyclopropane-3-carboxylate
Uniqueness
Butyl 2,2-dichlorocyclopropanecarboxylate is unique due to its specific substitution pattern and ester group, which confer distinct chemical and physical properties
Properties
CAS No. |
5398-73-2 |
|---|---|
Molecular Formula |
C8H12Cl2O2 |
Molecular Weight |
211.08 g/mol |
IUPAC Name |
butyl 2,2-dichlorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12Cl2O2/c1-2-3-4-12-7(11)6-5-8(6,9)10/h6H,2-5H2,1H3 |
InChI Key |
VYRWTRCVUHZCOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CC1(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



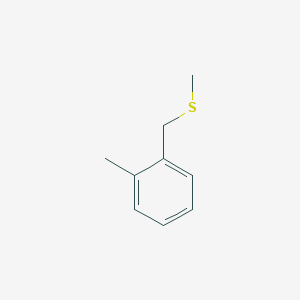
![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
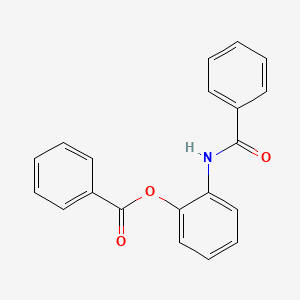
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)

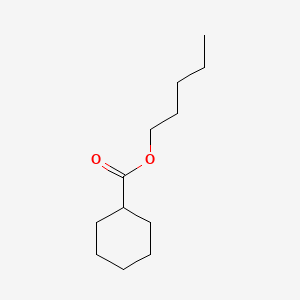
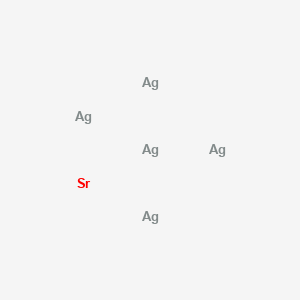

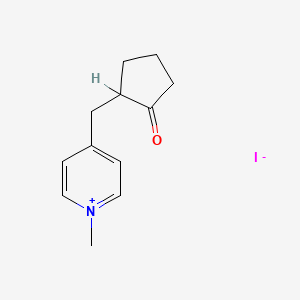
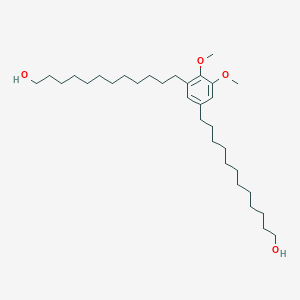
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
![4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14723453.png)

